2-[(Tetrahydrofurfuryloxy)methyl]thiophenol
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Overview
Description
2-[(Tetrahydrofurfuryloxy)methyl]thiophenol is a compound that features a thiophenol group attached to a tetrahydrofurfuryloxy methyl group. Thiophenol derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis . The presence of the tetrahydrofurfuryloxy group adds unique properties to the compound, making it a subject of interest in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tetrahydrofurfuryloxy)methyl]thiophenol typically involves the reaction of thiophenol with tetrahydrofurfuryl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(Tetrahydrofurfuryloxy)methyl]thiophenol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenol derivatives.
Scientific Research Applications
2-[(Tetrahydrofurfuryloxy)methyl]thiophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Tetrahydrofurfuryloxy)methyl]thiophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The thiophenol group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function . The tetrahydrofurfuryloxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
Thiophenol: A simpler analog without the tetrahydrofurfuryloxy group, used in similar applications but with different properties.
2-Methylthiophenol: A methyl-substituted analog with distinct reactivity and applications.
Tetrahydrofurfuryl alcohol: A related compound with a tetrahydrofurfuryloxy group but lacking the thiophenol moiety.
Uniqueness
2-[(Tetrahydrofurfuryloxy)methyl]thiophenol is unique due to the combination of the thiophenol and tetrahydrofurfuryloxy groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research .
Properties
IUPAC Name |
2-(oxolan-2-ylmethoxymethyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c15-12-6-2-1-4-10(12)8-13-9-11-5-3-7-14-11/h1-2,4,6,11,15H,3,5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVDLPOZQVXEGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCC2=CC=CC=C2S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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